[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 4-methyl-3-(propan-2-yl)pent-1-yn-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of benzene with a suitable alkyne precursor under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine) with a Lewis acid catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated benzene derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and aromatic compounds. Its interactions with biological macromolecules can provide insights into enzyme specificity and catalytic mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity and can be investigated as potential drug candidates. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of [4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: A structurally related compound with a similar alkyne group but different substitution pattern on the benzene ring.
1-Methyl-4-propan-2-ylbenzene: Another related compound with a simpler structure and different functional groups.
Uniqueness
[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene is unique due to its combination of an alkyne group and a substituted benzene ring. This structural feature allows for a wide range of chemical reactions and applications that are not possible with simpler compounds. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
62283-66-3 |
---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(4-methyl-3-propan-2-ylpent-1-yn-3-yl)benzene |
InChI |
InChI=1S/C15H20/c1-6-15(12(2)3,13(4)5)14-10-8-7-9-11-14/h1,7-13H,2-5H3 |
InChI Key |
GOHCRPHQRFDCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.